molecular formula C14H11ClN4O B8756252 2-Chloro-N-(6-methoxypyridin-3-yl)quinazolin-4-amine CAS No. 827030-59-1

2-Chloro-N-(6-methoxypyridin-3-yl)quinazolin-4-amine

Cat. No. B8756252
M. Wt: 286.71 g/mol
InChI Key: NFPIHMWCQJLBBI-UHFFFAOYSA-N
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Patent
US07618975B2

Procedure details

A mixture of 2,4-dichloroquinazoline (61 mg, 0.31 mmol), 5-amino-2-methoxy pyridine (40 mg, 0.32 mmol) and sodium acetate (38 mg, 0.46 mmol) in 3 mL of solvent (THF:water/1:1) was stirred at 60° C. for 45 min. The reaction mixture was diluted with 25 mL of ethyl acetate. It was washed with saturated NaCl, dried over anhydrous MgSO4, filtered and concentrated. The crude product was purified by chromatography (40% ethyl acetate/hexanes) on silica gel to give the title compound (86 mg, 0.30 mmol, 98%). 1H NMR (CDCl3): 8.38 (d, J=3.0 Hz, 1H), 8.07 (dd, J=8.7 and 3.0 Hz, 1H), 7.89-7.79 (d, J=8.4 Hz, 1H), 7.86 (m, 2H), 7.59-7.53 (m, 2H), 6.84 (d, J=8.7 Hz, 1H), 3.96 (s, 3H).
Quantity
61 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
38 mg
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:11]=[C:10](Cl)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[NH2:13][C:14]1[CH:15]=[CH:16][C:17]([O:20][CH3:21])=[N:18][CH:19]=1.C([O-])(=O)C.[Na+]>C(OCC)(=O)C>[Cl:1][C:2]1[N:11]=[C:10]([NH:13][C:14]2[CH:19]=[N:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=2)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
61 mg
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C(=N1)Cl
Name
Quantity
40 mg
Type
reactant
Smiles
NC=1C=CC(=NC1)OC
Name
Quantity
38 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
solvent
Quantity
3 mL
Type
solvent
Smiles
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
It was washed with saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography (40% ethyl acetate/hexanes) on silica gel

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC1=NC2=CC=CC=C2C(=N1)NC=1C=NC(=CC1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.3 mmol
AMOUNT: MASS 86 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.